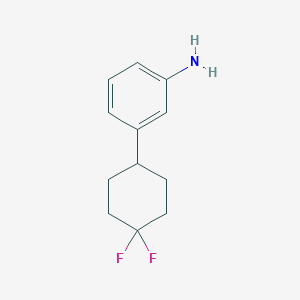

3-(4,4-Difluorocyclohexyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4,4-difluorocyclohexyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-12(14)6-4-9(5-7-12)10-2-1-3-11(15)8-10/h1-3,8-9H,4-7,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIRDQPJCHFHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC(=CC=C2)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for the 3-(4,4-Difluorocyclohexyl)aniline Scaffold

Retrosynthetic analysis, a technique for planning chemical syntheses by working backward from the target molecule, reveals several viable pathways for constructing this compound. journalspress.comlkouniv.ac.inresearchgate.net The most direct approach involves a disconnection of the carbon-nitrogen (C-N) bond, separating the molecule into a 4,4-difluorocyclohexyl component and an aniline (B41778) fragment. This strategy points towards a coupling reaction in the forward synthesis.

Alternatively, a carbon-carbon (C-C) bond disconnection between the cyclohexane (B81311) ring and the aniline ring can be envisioned. This would necessitate the coupling of a 3-aminophenyl synthon with a suitable 4,4-difluorocyclohexyl electrophile or nucleophile. A third, less common strategy, involves the formation of the aniline functionality in the final steps of the synthesis, for instance, by reducing a nitro group on a pre-assembled 3-(4,4-difluorocyclohexyl)benzene core.

Precursor Synthesis and Intermediate Derivatization

The success of any synthetic route hinges on the efficient preparation of key precursors and intermediates.

Preparation of 4,4-Difluorocyclohexyl Ring Systems

The construction of the 4,4-difluorocyclohexyl moiety is a critical step. A prevalent method is the geminal difluorination of a corresponding cyclohexanone (B45756). researchgate.netresearchgate.net This transformation is often achieved using deoxofluorinating reagents.

A key intermediate, 4,4-difluorocyclohexanecarboxylic acid, is a versatile building block for further functionalization. chemicalbook.comchemicalbook.comchemimpex.comoakwoodchemical.com Its synthesis can be accomplished through the fluorination of ethyl 4-oxocyclohexanecarboxylate (B1232831) followed by hydrolysis. For instance, treatment of ethyl 4,4-difluorocyclohexanecarboxylate with lithium hydroxide (B78521) in a tetrahydrofuran/water mixture yields 4,4-difluorocyclohexanecarboxylic acid. chemicalbook.com

Table 1: Common Fluorinating Agents for Cyclohexanones

| Reagent Name | Common Abbreviation | Notes |

|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Effective but can be thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | A more thermally stable alternative to DAST. |

Synthesis of Substituted Aniline Precursors

The aniline portion of the target molecule can be prepared through various established synthetic methods. beilstein-journals.orgnih.gov For cross-coupling strategies, halogenated anilines such as 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) are common precursors. nih.govmdpi.com Alternatively, 3-aminophenylboronic acid can be employed in Suzuki-Miyaura coupling reactions. mdpi.com The synthesis of these precursors often starts from commercially available anilines or nitrobenzenes, which are then functionalized accordingly. For instance, iodoaniline derivatives can be prepared by treating the corresponding aniline with iodine monochloride. nih.gov

Key Coupling Reactions for C-N Bond Formation

The formation of the C-N bond between the difluorocyclohexyl and aniline moieties is a pivotal step in many synthetic routes. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. libretexts.orgwikipedia.orgresearchgate.netambeed.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates under milder conditions. wikipedia.orgsyr.edu

Table 2: Components of a Typical Buchwald-Hartwig Amination

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. libretexts.orgnih.gov |

| Phosphine Ligand | BINAP, DPPF, bulky alkylphosphines | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step. |

Stereochemical Control and Regioselectivity in Synthesis

While the synthesis of the parent this compound does not create new stereocenters if starting from achiral precursors, the principles of stereochemical control are vital for the synthesis of more complex, substituted analogs. researchgate.netprinceton.edudiva-portal.orgnih.gov For instance, if a substituted cyclohexanone is used, controlling the stereochemistry during fluorination or subsequent reactions becomes a significant challenge.

Regioselectivity, the control of the position of chemical bond formation, is crucial for obtaining the desired 3-substituted isomer. nih.govthieme-connect.comresearchgate.netacs.orgresearchgate.net In electrophilic aromatic substitution reactions on an aniline derivative, the directing effect of the amino group (or a protected form) will guide the incoming substituent. For cross-coupling reactions, the regioselectivity is determined by the position of the halide or boronic acid group on the aniline precursor. Modern synthetic methods, including directed C-H functionalization, offer advanced strategies for achieving high regioselectivity in the derivatization of anilines. thieme-connect.comresearchgate.net

Process Optimization and Scalability Considerations

Transitioning a synthetic route from the laboratory to a larger scale requires careful optimization of reaction parameters and consideration of practical factors. otavachemicals.comslideshare.netbeilstein-journals.orgchemical.aimdpi.com Key areas for optimization include reaction time, temperature, concentration of reactants, and catalyst loading. The goal is to maximize yield and purity while minimizing costs and environmental impact.

For large-scale production, the choice of reagents and purification methods is critical. Hazardous or expensive reagents may need to be replaced with safer and more economical alternatives. Purification techniques such as crystallization or distillation are generally preferred over chromatography for industrial-scale synthesis due to cost and efficiency. The development of robust and scalable processes is essential for the commercial viability of this compound and its derivatives.

Structure Activity Relationship Sar and Molecular Design Principles

Conformational Analysis of the 4,4-Difluorocyclohexyl Moiety

The introduction of fluorine atoms into a carbocyclic ring can dramatically alter its properties. The 4,4-difluorocyclohexyl group is a prime example of how strategic fluorination can enforce specific conformations and modulate electronic characteristics.

The cyclohexane (B81311) ring typically exists in a dynamic equilibrium between two chair conformations. The substitution of two fluorine atoms on the same carbon (gem-difluorination) at the 4-position has significant stereoelectronic consequences. The 4,4-difluorocyclohexyl group strongly prefers a chair conformation. vulcanchem.comnobelprize.org This preference is driven by the minimization of steric strain.

The high electronegativity of fluorine atoms creates strong C-F bonds with significant dipole moments. umons.ac.be This results in a polarization of the cyclohexane ring, where the carbon atoms attached to fluorine become electron-deficient. This inductive effect alters the electronic landscape of the entire moiety. nih.govscienceopen.com The placement of the CF₂ group can induce pseudo-anomeric effects, influencing the stability of axial versus equatorial orientations of other substituents through electrostatic interactions. nih.govscienceopen.comst-andrews.ac.uk The gem-difluoro group can create a region of negative electrostatic potential on one face of the ring, while the opposite face, populated by hydrogen atoms, remains more electropositive, creating a "Janus" face character. researchgate.net

Fluorination is a common strategy in medicinal chemistry to modulate lipophilicity, a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of hydrogen atoms with fluorine generally increases lipophilicity. chemrxiv.orgnih.gov However, the effect of gem-difluorination on lipophilicity and polarity is complex and context-dependent. nih.govnih.gov

| Compound | Calculated LogP (cLogP) |

|---|---|

| Cyclohexane | 3.44 |

| 4,4-Difluorocyclohexane | 3.65 |

| Aniline (B41778) | 0.90 |

| 3-Cyclohexylaniline | 4.15 |

| 3-(4,4-Difluorocyclohexyl)aniline | 4.37 |

Role of the Aniline Functional Group in Molecular Recognition

The aniline functional group is a cornerstone in many pharmaceutical compounds, serving as a versatile scaffold for molecular interactions. cresset-group.comresearchgate.net In this compound, the aniline moiety is critical for its potential interactions with biological targets. drugdesign.org

Systematic Derivatization Strategies for Analog Development

To explore the full potential of a lead compound like this compound, medicinal chemists employ systematic derivatization strategies. mdpi.com This involves creating a library of analogs where specific parts of the molecule are methodically altered to probe the structure-activity relationship (SAR). ecampusontario.canih.gov

For this compound, derivatization could focus on several key areas:

Aniline Ring Substitution: Introducing a variety of substituents (e.g., methyl, chloro, methoxy) at different positions (ortho, meta, para) on the aniline ring can probe steric and electronic requirements of the binding pocket. This can modulate the pKa of the aniline nitrogen and its hydrogen bonding capacity. nih.gov

Modification of the Amino Group: The primary amine could be converted to a secondary or tertiary amine, or even an amide, to assess the importance of the hydrogen bond donating capability.

Alterations to the Cyclohexyl Ring: While the 4,4-difluoro substitution is a key feature, analogs with single fluorine substitution or different substitution patterns could be synthesized to confirm the importance of the gem-difluoro motif. nih.gov

These strategies allow for a comprehensive mapping of the chemical space around the parent molecule, aiming to optimize potency, selectivity, and pharmacokinetic properties. acs.org

Correlation of Structural Modifications with Biological Potency and Selectivity

The data obtained from testing systematically designed analogs allows for the establishment of a clear correlation between structural changes and biological activity. nih.govnih.govresearchgate.net For instance, if adding a small, electron-donating group like a methyl group to the aniline ring increases potency, it might suggest the presence of a small hydrophobic pocket in the receptor that favorably interacts with this group. mdpi.com Conversely, a loss of activity upon adding a bulky substituent would indicate steric hindrance. nih.gov

In a study on Janus Kinase 3 (JAK3) inhibitors, replacing a cyclohexyl group with a 4,4-difluorocyclohexyl moiety resulted in a slight loss of potency but a notable increase in oral bioavailability, which was attributed to the enhanced lipophilicity of the difluorinated ring. nih.gov Similarly, in the development of P-glycoprotein inhibitors, 4,4-difluorocyclohexyl analogs were found to be potent inhibitors. nih.gov These examples underscore how the 4,4-difluorocyclohexyl group can be a valuable component in drug design, influencing both potency and pharmacokinetic parameters.

The following interactive table illustrates a hypothetical SAR for analogs of this compound, demonstrating how modifications to the aniline ring could impact biological potency.

| Compound | Aniline Ring Substituent (R) | Hypothetical IC₅₀ (nM) |

|---|---|---|

| Analog 1 | -H (Parent) | 50 |

| Analog 2 | 2-CH₃ | 150 |

| Analog 3 | 4-Cl | 25 |

| Analog 4 | 4-OCH₃ | 40 |

| Analog 5 | 3-F | 35 |

This hypothetical data suggests that a small, electron-withdrawing group at the para-position (Analog 3) is beneficial for activity, while a bulky group at the ortho-position (Analog 2) is detrimental. Such analyses guide the next round of molecular design to further refine the compound's properties. mdpi.combiorxiv.org

Molecular Recognition and Target Engagement Studies

Elucidation of Binding Interactions with Biological Macromolecules

Janus Kinase 3 (JAK3) is a tyrosine kinase that plays a critical role in cytokine signaling pathways, particularly those essential for immune cell development and function. cancer.gov Its involvement in autoimmune diseases has made it an attractive target for therapeutic intervention. nih.govnih.gov

Research into small molecule inhibitors of JAK3 has explored various chemical scaffolds to achieve potency and selectivity. In this context, the 4,4-difluorocyclohexyl moiety of 3-(4,4-difluorocyclohexyl)aniline has been studied as a structural component. While a direct study of this compound itself was not detailed, a closely related compound featuring a 4,4-difluorocyclohexyl residue was synthesized and evaluated for JAK3 inhibition. nih.gov This analog demonstrated a reasonable JAK3 IC₅₀ of 28 nM, although this represented a 2- to 3-fold decrease in potency compared to its non-fluorinated cyclohexyl counterpart. nih.gov The introduction of the difluoro group was associated with enhanced lipophilicity, which was credited for a significant increase in oral bioavailability. nih.gov

Cellular target engagement of JAK3 inhibitors can be assessed using techniques like the NanoBRET assay, which measures the displacement of a fluorescent tracer from the kinase in live cells. nih.gov This allows for the determination of cellular IC₅₀ values, providing a more physiologically relevant measure of a compound's potency.

Table 1: In Vitro Activity of a 4,4-Difluorocyclohexyl-Containing JAK3 Inhibitor

| Compound | JAK3 IC₅₀ (nM) |

|---|

Data sourced from pharmacokinetic optimization studies of small molecule Janus Kinase 3 inhibitors. nih.gov

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump that actively transports a wide array of structurally diverse compounds out of cells. nih.govnih.gov This action can significantly reduce the intracellular concentration and efficacy of various drugs, contributing to multidrug resistance in cancer. nih.govnih.gov P-gp is expressed in many tissues and acts as a protective barrier. tg.org.au

The interaction of compounds with P-gp is a critical aspect of drug development. Substrates of P-gp may have their oral bioavailability reduced, while inhibitors can increase the systemic exposure of co-administered drugs that are P-gp substrates, leading to potential drug-drug interactions. tg.org.au The efflux activity of P-gp is an ATP-dependent process. nih.gov

While direct studies on this compound's interaction with P-gp are not extensively detailed in the provided context, the chemical properties of such compounds are relevant to P-gp-mediated efflux. The lipophilicity and structural features of a molecule can influence its recognition and transport by P-gp. nih.gov The development of P-gp inhibitors is a strategy to overcome multidrug resistance. researchprotocols.org

The TEAD family of transcription factors (TEAD1-4) are key components of the Hippo signaling pathway, which regulates cell proliferation, organ size, and apoptosis. nih.govnih.gov TEADs require a co-activator, such as Yes-associated protein (YAP), to initiate the transcription of genes that promote cell growth. nih.govelifesciences.org The hyperactivation of the TEAD-YAP complex is implicated in the development of various cancers, making the disruption of this interaction a promising strategy for anticancer therapy. nih.govfrontiersin.org

The structure of TEAD proteins includes a YAP-binding domain (YBD) which contains a central, hydrophobic pocket. nih.gov This pocket is considered a druggable target for small molecule inhibitors. nih.gov The amino acid residues lining this pocket are conserved across the TEAD family members. nih.gov

Recent drug discovery efforts have focused on developing small molecules that can covalently bind to a conserved cysteine residue within this central pocket, leading to the disruption of the TEAD-YAP association. elifesciences.org While specific data on this compound targeting TEAD1 is not available, the general strategy involves identifying compounds that can fit into and interact with this hydrophobic pocket to allosterically inhibit the binding of YAP. This approach has led to the development of irreversible TEAD inhibitors that have shown efficacy in suppressing the growth of cancer cells dependent on Hippo signaling. elifesciences.org

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their corresponding amino acids, a critical step in protein synthesis. uvm.edumdpi.com This fundamental role in translation makes them attractive targets for the development of antimicrobial agents. rsc.orgmalariaworld.org These enzymes are conserved across all kingdoms of life. uvm.edu

The aaRS-catalyzed reaction occurs in two steps: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, and the subsequent transfer of the aminoacyl group to the tRNA. mdpi.com Inhibitors of aaRSs can target different sites on the enzyme, including the amino acid, ATP, or tRNA binding sites. mdpi.com

Compounds containing a cyclohexyl moiety have been investigated as potential inhibitors of aaRSs. For instance, secondary amine compounds have been synthesized and shown to inhibit tRNA synthetase in bacteria. google.com While specific data for this compound's effect on lysyl-tRNA synthetase is not provided, the broader class of compounds with similar structural features is of interest in this area. The development of inhibitors with high selectivity for the pathogen's enzyme over the human equivalent is a key challenge. malariaworld.org

The Raf kinases (A-Raf, B-Raf, and Raf-1) are central components of the MAPK/ERK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival. nih.gov Aberrant activation of this pathway, often through mutations in Raf or upstream proteins like Ras, is a common driver of cancer. nih.gov

Inhibitors of Raf kinases have been developed as cancer therapeutics. nih.gov However, some Raf inhibitors can paradoxically activate the MAPK pathway in cells with wild-type Raf, a phenomenon that can be influenced by the inhibitor's effect on Raf dimerization. google.comgoogle.com

Compounds that can modulate Raf kinase signaling are of significant interest. While there is no direct evidence presented for this compound as a Raf kinase modulator, the general field involves the design of small molecules that can interfere with the kinase activity or the protein-protein interactions of Raf kinases. mdpi.com For example, some compounds have been shown to interrupt the formation of BRAF-CRAF heterodimers. google.comgoogle.com The study of how different chemical structures influence Raf kinase signaling remains an active area of research.

Biochemical Characterization of Compound-Target Binding

The biochemical characterization of the binding between a compound and its biological target is essential for understanding its mechanism of action and for guiding further drug development. A variety of biophysical techniques are employed to determine binding affinity, stoichiometry, and thermodynamics. nih.gov

Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. researchgate.net This method can be used to characterize both high-affinity and low-affinity interactions. researchgate.net

Other techniques commonly used in the biochemical characterization of protein-ligand interactions include:

Fluorescence Polarization (FP): Measures changes in the polarization of fluorescent light upon binding to assess affinity. nih.gov

Microscale Thermophoresis (MST): Detects changes in the movement of molecules along a temperature gradient upon ligand binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the binding interface and can be used to screen for weak-binding fragments. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A versatile assay for profiling protein-protein interactions and their disruption by small molecules. nih.gov

These methods provide a comprehensive picture of how a compound like this compound might interact with its biological targets at a molecular level, informing the design of more potent and selective molecules.

Table 2: Common Techniques for Biochemical Characterization of Compound-Target Binding

| Technique | Information Obtained |

|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy (ΔH), stoichiometry (n) |

| Fluorescence Polarization (FP) | Binding affinity |

| Microscale Thermophoresis (MST) | Binding affinity |

| Nuclear Magnetic Resonance (NMR) | Structural details of binding, screening |

Mechanisms of Enzyme Inhibition and Activation

The unique structural characteristics of this compound and its derivatives have positioned them as significant scaffolds in the study of enzyme inhibition. The introduction of the 4,4-difluorocyclohexyl group into various molecular frameworks has been shown to modulate the interaction with and activity of several key enzymes. Research has primarily focused on the inhibitory properties of these compounds, with less information available regarding enzyme activation. The mechanisms of inhibition are often elucidated through a combination of enzymatic assays, binding studies, and computational modeling.

Detailed investigations have revealed that compounds incorporating the 4,4-difluorocyclohexyl moiety can act as potent inhibitors for a range of enzymes, including P-glycoprotein (P-gp), Janus Kinase 3 (JAK3), and Poly(ADP-ribose) polymerase (PARP). The difluorinated ring is thought to influence binding affinity and selectivity, likely through a combination of steric and electronic effects.

P-glycoprotein (P-gp) Inhibition:

Studies on P-glycoprotein, an ATP-binding cassette (ABC) transporter associated with multidrug resistance in cancer, have demonstrated the inhibitory potential of 4,4-difluorocyclohexyl analogues. In a study focused on developing P-gp modulators, a series of compounds were synthesized to understand their effect on the ATPase function of this efflux pump. nih.gov A particular analogue containing the 4,4-difluorocyclohexyl group was identified as an inhibitor of P-gp's ATPase activity. nih.gov

Specifically, the 4,4-difluorocyclohexyl derivative, compound 53 , demonstrated a 34% inhibition of P-gp's basal ATPase activity at a concentration of 2.5 μM. nih.gov Furthermore, this compound was effective in inhibiting the photolabeling of P-gp by the transport substrate [125I]-IAAP, with a half-maximal inhibitory concentration (IC50) of 0.1 μM. nih.gov This indicates a direct interaction with the transporter, likely competing with or allosterically affecting the binding of other substrates. The inhibitory effect of this analogue highlights the critical role of the cyclohexyl group in modulating the function of P-gp. nih.gov

Janus Kinase 3 (JAK3) Inhibition:

The 4,4-difluorocyclohexyl moiety has also been incorporated into small molecule inhibitors of Janus Kinase 3 (JAK3), a key enzyme in cytokine signaling pathways and a target for autoimmune diseases. In a study aimed at optimizing the pharmacokinetic properties of JAK3 inhibitors, a compound featuring a 4,4-difluorocyclohexyl residue (compound 33 ) was synthesized and evaluated. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition:

The 4,4-difluorocyclohexyl group is also a key structural feature in potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and a validated target in cancer therapy. google.comresearchgate.net For instance, the compound NMS-P118, which contains a 2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl] fragment, has been identified as a potent and highly selective inhibitor of PARP-1. google.com Although part of a more complex structure, the inclusion of the difluorocyclohexyl group is integral to its activity.

Another study exploring 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors found that substitutions at specific positions were crucial for inhibitory activity against both PARP1 and PARP2. researchgate.net While not explicitly detailing a this compound substitution, the research underscores the importance of the substituent's nature in this class of inhibitors. The most potent compounds in this series exhibited IC50 values in the low nanomolar range, highlighting the potential for developing highly effective cancer therapeutics by modifying this core structure. researchgate.net

Inhibitory Activity Data:

| Compound/Analogue | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 4,4-difluorocyclohexyl analogue (53) | P-glycoprotein (ATPase activity) | 34% inhibition at 2.5 μM | nih.gov |

| 4,4-difluorocyclohexyl analogue (53) | P-glycoprotein ([125I]-IAAP binding) | IC50 = 0.1 μM | nih.gov |

| 4,4-difluorocyclohexyl residue compound (33) | Janus Kinase 3 (JAK3) | IC50 = 28 nM | nih.gov |

| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative | PARP1 | IC50 = 22 nM | researchgate.net |

| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative | PARP2 | IC50 = 4.0 nM | researchgate.net |

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Calculations for Electronic and Steric Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic character. For 3-(4,4-Difluorocyclohexyl)aniline, these calculations are crucial for elucidating the effects of the gem-difluoro substitution on the cyclohexyl ring and its influence on the aniline (B41778) moiety.

Energy Minimization and Conformational Sampling

The cyclohexyl ring typically adopts a chair conformation to minimize steric strain. In the case of 4,4-disubstituted cyclohexanes, the two chair conformations are energetically equivalent. However, the presence of the two fluorine atoms at the 4-position significantly influences the ring's pucker and the rotational barrier of the bond connecting the ring to the aniline group. Computational studies on similar fluorinated cyclohexyl systems suggest that the C-F bonds, due to their high electronegativity, can alter the electrostatic potential of the ring.

Table 1: Predicted Conformational Energy Profile

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| Chair 1 (axial aniline) | ~60° | 0.0 |

| Chair 1 (equatorial aniline) | ~180° | Likely higher due to steric hindrance |

| Chair 2 (axial aniline) | ~-60° | 0.0 |

| Chair 2 (equatorial aniline) | ~180° | Likely higher due to steric hindrance |

Note: The data in this table is representative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic pi-system. The electron-withdrawing nature of the fluorine atoms on the cyclohexyl ring would likely lower the energy of the HOMO compared to non-fluorinated analogs. The LUMO is anticipated to be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Molecular Docking Simulations for Ligand-Protein Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound are not publicly available, the 4,4-difluorocyclohexyl moiety is a known constituent in potent inhibitors of enzymes like PARP acs.org and mutant IDH1/2. In these contexts, the difluorocyclohexyl group often occupies a hydrophobic pocket within the protein's active site. The fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone or side chains, contributing to binding affinity.

A hypothetical docking study of this compound into a kinase active site, for instance, would likely show the aniline group forming hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The difluorocyclohexyl group would likely be oriented towards a hydrophobic region, with the fluorine atoms potentially forming specific interactions that enhance binding.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. conicet.gov.ar This technique is invaluable for assessing the stability of a predicted ligand-protein complex from docking and for observing any conformational changes in the protein or the ligand upon binding. nih.gov

An MD simulation of a this compound-protein complex would reveal how the ligand settles into the binding pocket and the nature of its dynamic interactions. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and the protein.

The fluorine atoms on the cyclohexyl ring can influence the local water network within the binding site, which can be crucial for binding affinity and selectivity. MD simulations can capture these subtle effects.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.gov This model can then be used as a query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening.

A pharmacophore model for a class of inhibitors that includes this compound would likely feature:

A hydrogen bond donor feature corresponding to the aniline N-H group.

An aromatic ring feature.

A hydrophobic feature representing the difluorocyclohexyl ring.

This model could be instrumental in identifying other aniline derivatives with different substitution patterns that might exhibit improved potency or selectivity.

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) for Compound Optimization

In silico ADME prediction tools are crucial in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. mdpi.com These predictions help in prioritizing compounds for further experimental testing and in guiding chemical modifications to improve their drug-like properties. The introduction of fluorine is a well-established strategy to modulate ADME properties. researchgate.net

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value/Classification | Rationale |

| Molecular Weight | ~211.25 g/mol | Within the desirable range for oral bioavailability. |

| LogP (Lipophilicity) | Moderately lipophilic | The difluorocyclohexyl group increases lipophilicity compared to a simple cyclohexyl group, which can enhance membrane permeability. smolecule.com |

| Aqueous Solubility | Moderate | Fluorination can sometimes improve solubility, but the increased lipophilicity might counteract this effect. nih.gov |

| Human Intestinal Absorption | High | Expected to be well-absorbed due to its moderate size and lipophilicity. |

| Blood-Brain Barrier (BBB) Penetration | Possible | The increased lipophilicity from the fluorinated ring may facilitate BBB penetration. vulcanchem.com |

| Metabolic Stability | Likely enhanced | The C-F bond is strong and the fluorine atoms can block sites of metabolism on the cyclohexyl ring, potentially increasing the compound's half-life. smolecule.com |

Note: These are general predictions based on the known effects of fluorination and would need to be confirmed by experimental data.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-(4,4-Difluorocyclohexyl)aniline. uobasrah.edu.iq Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and provide insights into the electronic environment of each nucleus. organicchemistrydata.org

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the cyclohexyl protons would be observed. The protons on the benzene (B151609) ring typically appear as a set of multiplets in the aromatic region (approximately 6.5-7.5 ppm), with a splitting pattern indicative of a 1,3-disubstituted ring. libretexts.org The two protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The ten protons on the difluorocyclohexyl ring would present as a complex series of multiplets in the aliphatic region, further complicated by coupling to the two fluorine atoms.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Techniques such as the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. organicchemistrydata.org While specific, detailed spectral assignments for this compound are not widely published, the use of NMR is standard for characterizing its derivatives in synthetic chemistry. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | ~ 6.5 - 7.5 | Multiplet (m) |

| Amine NH₂ | Variable | Broad Singlet (br s) |

| Cyclohexyl CH | ~ 2.5 - 3.0 | Multiplet (m) |

Note: This table represents expected values based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight and elemental formula of this compound. quality-assistance.com Unlike standard mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous confirmation of the compound's molecular formula, C₁₂H₁₅F₂N. uobasrah.edu.iq

Typically employing soft ionization techniques like Electrospray Ionization (ESI), the analysis yields a prominent peak for the protonated molecular ion, [M+H]⁺. uni.lu The experimentally measured mass-to-charge ratio (m/z) of this ion is compared against the theoretically calculated value to confirm the composition. nih.gov Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation of the molecular ion, providing valuable data that helps to confirm the connectivity of the atoms within the structure.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Molecular Formula | Adduct | Monoisotopic Mass (Da) | Predicted m/z |

|---|---|---|---|

| C₁₂H₁₅F₂N | [M+H]⁺ | 211.11725 | 212.12453 |

| C₁₂H₁₅F₂N | [M+Na]⁺ | 211.11725 | 234.10647 |

| C₁₂H₁₅F₂N | [M+K]⁺ | 211.11725 | 250.08041 |

Data sourced from PubChemLite database predictions. uni.lu

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. epa.gov

HPLC is widely used for analyzing aromatic amines and would be a suitable method for determining the purity of this compound. nih.gov A typical setup would involve a reversed-phase column (e.g., C18 or Biphenyl) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. nih.gov Detection is commonly achieved using a UV detector, as the aniline (B41778) ring contains a chromophore that absorbs UV light.

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another effective method for purity analysis, particularly for volatile and thermally stable compounds. epa.gov The choice of column and temperature program would be optimized to achieve good separation of the main compound from any impurities or starting materials.

Table 3: Exemplary Chromatographic Methods for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-Phase C18 or Biphenyl | Acetonitrile/Water Gradient | UV Spectroscopy |

This table provides examples of common chromatographic conditions that could be adapted for the analysis of this compound based on standard methods for related compounds. epa.govnih.gov

Future Perspectives and Research Challenges

Development of Novel Synthetic Pathways for Related Analogues

The synthesis of fluorinated aniline (B41778) derivatives, particularly those with complex substituents like the 4,4-difluorocyclohexyl group, presents unique challenges. The development of efficient, selective, and sustainable synthetic methods is a primary focus of future research.

One promising approach is the use of domino reactions, which allow for the construction of complex molecules from simple precursors in a single operation. A recently developed metal-free, four-step domino process enables the synthesis of functionalized ortho-fluoroanilines from readily available acyclic compounds, bypassing the selectivity issues often seen with traditional metal-catalyzed fluorination. rsc.org This strategy involves the simultaneous construction of the benzene (B151609) ring and the installation of both the amine and fluorine groups. rsc.org Such methodologies are atom-efficient, cost-effective, and environmentally friendly, offering a powerful tool for creating diverse libraries of analogues. rsc.org

Furthermore, advancements in C-H functionalization offer a direct route to modify the aniline core. For instance, a highly para-selective C-H olefination of aniline derivatives has been achieved using a Palladium/S,O-ligand based catalyst. acs.org This method works under mild, aerobic conditions and is applicable to a broad range of anilines, including those with electron-withdrawing groups. acs.org Adapting such C-H activation strategies could allow for the late-stage diversification of the 3-(4,4-difluorocyclohexyl)aniline scaffold, rapidly generating analogues with varied substitution patterns.

Other synthetic strategies being explored include:

Novel Fluorination Reagents: The development of new electrophilic and nucleophilic fluorinating agents continues to be a priority to introduce fluorine with greater control and under milder conditions.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters for hazardous or highly exothermic fluorination reactions, improving safety and scalability.

Biocatalysis: The use of enzymes to catalyze specific fluorination or derivatization steps could provide unparalleled selectivity and more environmentally benign synthetic routes.

These evolving synthetic methodologies are critical for accessing novel chemical space and producing the next generation of fluorinated aniline-based therapeutic agents.

Strategies for Enhancing Molecular Selectivity and Potency

The introduction of fluorine, and specifically the difluorocyclohexyl group, profoundly influences a molecule's pharmacological profile. Future research will focus on fine-tuning these effects to maximize therapeutic benefit while minimizing off-target activity.

Strategic fluorination is a well-established tactic for improving metabolic stability and potency. mdpi.com The highly stable C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov For example, the 4,4-difluorocyclohexyl moiety has been shown to be an outstanding substituent in antiviral compounds, contributing to nanomolar potency while preventing binding to the hERG channel, a common source of cardiotoxicity. acs.org This beneficial effect is attributed to the steric bulk of the cyclohexyl group and the dipole moment created by the geminal difluoro substitution. acs.org

Key strategies for enhancement include:

Positional Isomerism: The location of fluorine on the aniline ring is critical. Studies on kinase inhibitors have shown that moving a fluorine atom from one position to another on an aniline ring can significantly impact potency and selectivity. mdpi.comacs.org For instance, a 3-chloro-4-fluoroaniline (B193440) substituent was found to fit optimally into a hydrophobic pocket of the EGFR kinase domain. acs.org

Conformational Control: The 4,4-difluorocyclohexyl group locks the cyclohexane (B81311) ring in a specific chair conformation, which can be crucial for optimal binding to a biological target. Future work will involve designing analogues where the conformation is further constrained or altered to improve affinity.

Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can enhance membrane permeability and cell uptake. nih.govmdpi.com However, excessive lipophilicity can be detrimental. Researchers are exploring how to balance this effect, for example, by introducing polar functional groups elsewhere in the molecule to maintain optimal solubility and pharmacokinetic properties. acs.org A study on Janus Kinase 3 (JAK3) inhibitors found that a compound featuring a 4,4-difluorocyclohexyl residue showed a notable increase in oral bioavailability compared to its non-fluorinated counterpart, an effect attributed to the enhanced lipophilicity of the difluorinated ring. acs.org

Integration of High-Throughput Screening and Computational Design

The discovery of new drugs based on the this compound scaffold will be accelerated by the synergy between high-throughput screening (HTS) and computational chemistry. nih.govnih.gov

HTS allows for the rapid testing of large libraries of compounds against specific biological targets, enabling the identification of initial "hits". fortunepublish.com This empirical approach is essential for exploring the vast chemical space of possible fluorinated aniline derivatives. fortunepublish.com Fragment-based drug discovery (FBDD) is a complementary technique where smaller, less complex molecules (fragments) are screened. nih.gov Hits from FBDD often bind more efficiently and provide a better starting point for optimization into potent drug candidates. nih.gov

Computational methods are crucial for rationalizing and predicting the effects of fluorination. acs.org Key computational approaches include:

Virtual Screening: Using computer models of a target protein, millions of virtual compounds can be screened to identify those most likely to bind, prioritizing which analogues to synthesize and test. nih.govfortunepublish.com

Quantum Mechanics (QM) Calculations: These methods can accurately model the electronic effects of fluorine, helping to predict its impact on pKa, bond strength, and interactions with the target. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand in the binding pocket of a protein, providing insights into the stability of the complex and the role of surrounding water molecules. acs.org Computational studies have shown that fluorine substituents can stabilize or destabilize a ligand-protein complex by modulating complex hydrogen bond networks involving water. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, helping to guide the design of more potent analogues. fortunepublish.com

The integration of these in silico and in vitro techniques creates a powerful discovery engine, reducing the time and cost associated with bringing new fluorinated drugs to the clinic.

Exploration of New Biological Targets and Pathways for Fluorinated Aniline Derivatives

Fluorinated aniline derivatives are versatile precursors for bioactive compounds with a wide range of potential applications, including anti-inflammatory, antiviral, and anticancer agents. rsc.org A significant area of future research is the exploration of novel biological targets for which the unique properties of the this compound motif might be particularly well-suited.

Current and potential therapeutic areas include:

Oncology: Fluorinated anilines are core components of several approved cancer drugs that target protein kinases. acs.org Future research aims to identify new kinase targets and to develop inhibitors for other cancer-related pathways, such as the Hedgehog signaling pathway. nih.gov Derivatives have been designed as potent inhibitors of the Hedgehog pathway, and structure-activity relationship (SAR) studies have shown that the aniline moiety is a critical component for activity. nih.gov Dual-target inhibitors, such as those targeting both poly(ADP-ribose) polymerase-1 (PARP-1) and bromodomain-containing protein 4 (BRD4), represent another promising avenue for cancer therapy. nih.gov

Infectious Diseases: The antiviral potential of this chemical class is an active area of investigation. Strategic fluorination of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold led to a potent inhibitor of casein kinase 2 (CSNK2), a host factor essential for the replication of coronaviruses like SARS-CoV-2. mdpi.com

Neurodegenerative Diseases: The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders. Targets could include enzymes or receptors implicated in Alzheimer's or Parkinson's disease.

Metabolic Diseases: Given their role in modulating enzyme activity, fluorinated aniline derivatives could be explored as inhibitors of targets involved in diabetes or dyslipidemia.

The discovery of new biological roles will be driven by phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, and by chemoproteomics, which can identify the protein targets of a bioactive compound directly in a complex biological system.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4,4-Difluorocyclohexyl)aniline, and how can purity be optimized?

- Methodology :

- Step 1 : Utilize palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, describes a 90% yield using "standard procedure A" with a 0.1 mmol scale, involving intermediates like 4,4-difluorocyclohexyl derivatives .

- Step 2 : Purify via column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate). Monitor purity using TLC (Rf ~0.3–0.5).

- Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% theoretical).

Q. How should researchers characterize this compound structurally?

- Methodology :

- FT-IR : Identify characteristic peaks (e.g., N-H stretch at ~3400 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .

- NMR : Use - and -NMR to confirm cyclohexyl (δ 1.5–2.5 ppm for protons) and aniline (δ 6.5–7.5 ppm for aromatic protons) moieties. Fluorine coupling may split signals .

- Melting Point : Compare observed values (e.g., 190°C for analogs) to literature to assess crystallinity .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and fume hoods. Aniline derivatives are potential sensitizers/carcinogens .

- Waste Disposal : Neutralize acidic/basic byproducts (e.g., HCl from intermediates) before disposal .

- Exposure Response : Immediate rinsing for skin contact and medical consultation for inhalation .

Advanced Research Questions

Q. How do the electronic effects of the 4,4-difluorocyclohexyl group influence reactivity in further functionalization?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electron density on the aniline ring. Fluorine’s electron-withdrawing effect reduces nucleophilicity .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings. Lower yields may indicate reduced electron density .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodology :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-fluorinated species or cyclohexyl ring-opening products).

- Optimization : Adjust reaction stoichiometry (e.g., 1.2:1 amine:electrophile ratio) and temperature (e.g., 60–80°C for controlled kinetics) .

Q. How can researchers correlate the structural features of this compound with its physicochemical properties?

- Methodology :

- LogP Measurement : Use shake-flask method (octanol/water) to assess hydrophobicity. Fluorine increases LogP by ~0.5 units .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for fluorinated aromatics) .

Q. What analytical techniques resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.